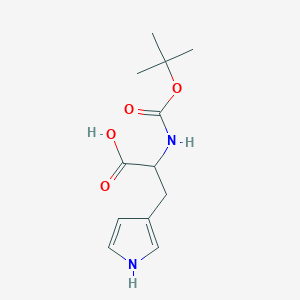
2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid” is an amino acid derivative with a pyrrole ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Molecular Structure Analysis
The molecular structure of this compound would include a carboxylic acid group, an amine group protected by a Boc group, and a pyrrole ring. The exact structure would depend on the positions of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the Boc group and the pyrrole ring would likely influence its properties .科学的研究の応用
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of neuroexcitant analogues, demonstrating its role in the preparation of high-purity enantiomers for neuroscientific studies. The process involved coupling with specific intermediates to achieve over 99% enantiomeric excess, highlighting its importance in synthesizing precise molecular structures for research purposes (Pajouhesh et al., 2000).
Divergent and Solvent-Dependent Reactions
This chemical serves as a starting material in divergent synthesis routes, dependent on solvent choices, to create a variety of compounds. Its reactions with enamines have been explored, leading to different products based on solvent and temperature conditions, which is crucial for understanding reaction mechanisms and developing new synthetic methodologies (Rossi et al., 2007).
Synthesis of Thiadiazole Derivatives
It is key in synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives, showcasing its versatility in creating compounds with potential antimicrobial activities. This research not only extends its application in developing new therapeutics but also in understanding the structural requirements for antimicrobial efficacy (Pund et al., 2020).
Intermediate for Biotin Synthesis
The compound acts as an intermediate in synthesizing biotin derivatives, which are essential in studying metabolic cycles and biosynthesis pathways of fatty acids, sugars, and α-amino acids. Its role in synthesizing key intermediates underscores the importance of precise molecular building blocks in biochemical research (Qin et al., 2014).
Catalysis and Protection in Synthesis
It is instrumental in the N-tert-butoxycarbonylation of amines, serving as a protective group in synthesizing N-Boc derivatives. This application is critical in peptide synthesis and the preparation of amine-protected compounds for various chemical syntheses, demonstrating its utility in a wide range of chemical transformations (Heydari et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)6-8-4-5-13-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCALHJKRXYJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


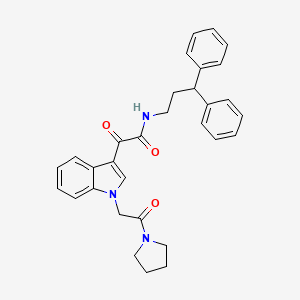
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2562224.png)


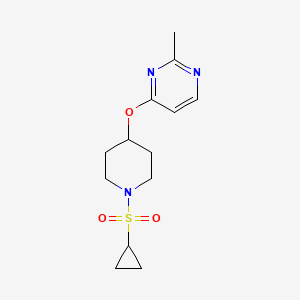
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)
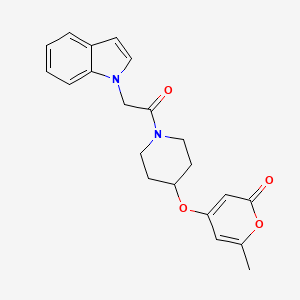

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2562237.png)
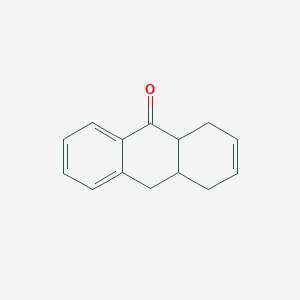
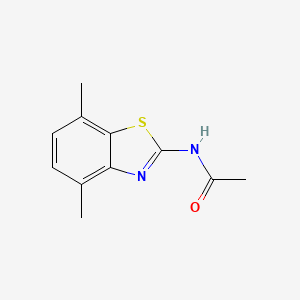
![1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2562240.png)
